molecular formula C14H11NO4S B5604600 Phenyl 2-(2-nitrophenyl)sulfanylacetate

Phenyl 2-(2-nitrophenyl)sulfanylacetate

Cat. No.: B5604600
M. Wt: 289.31 g/mol
InChI Key: CGEJTJIEALLPHS-UHFFFAOYSA-N
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Description

Phenyl 2-(2-nitrophenyl)sulfanylacetate is an organosulfur compound featuring a phenyl ester linked to a 2-nitrophenyl group via a sulfanyl (thio) bridge. Its molecular formula is C₁₄H₁₁NO₄S, with a molecular weight of 313.31 g/mol. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functional groups .

Properties

IUPAC Name

phenyl 2-(2-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(19-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEJTJIEALLPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-(2-nitrophenyl)sulfanylacetate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrophenylthiol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(2-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Phenyl 2-(2-nitrophenyl)sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Phenyl 2-(2-nitrophenyl)sulfanylacetate depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Substituent Variations on the Ester Group

  • (4-Butylphenyl) 2-(2-Nitrophenyl)Sulfinylacetate (C₁₈H₁₉NO₅S): This analog replaces the phenyl ester with a 4-butylphenyl group and substitutes the sulfanyl (S) with a sulfinyl (SO) group. The sulfinyl group increases polarity and oxidative stability compared to the sulfanyl bridge. The bulky butyl group enhances hydrophobicity, raising the boiling point (~545°C predicted) compared to the parent compound .
  • The sulfinyl group further differentiates its electronic profile from the sulfanyl variant .

Table 1: Ester Group Substituent Comparisons

Compound Ester Group Sulfur Functional Group Boiling Point (°C)
Phenyl 2-(2-nitrophenyl)sulfanylacetate Phenyl Sulfanyl (S) Not reported
(4-Butylphenyl) analog 4-Butylphenyl Sulfinyl (SO) 545.3 (predicted)
Methyl analog Methyl Sulfinyl (SO) Not reported

Sulfur Functional Group Modifications

  • Ethyl 2-[3-(4-(Difluoromethylsulfanyl)Phenyl)-4-Oxoquinazolin-2-Yl]Sulfanylacetate (C₁₉H₁₆F₂N₂O₃S₂): Incorporates a difluoromethylsulfanyl group and a quinazolinone ring.
  • 4-Methylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate (C₂₁H₁₉NO₄S): Replaces the sulfanyl with a sulfonamide (SO₂-NH) group. Sulfonamides are known for antibacterial applications, suggesting divergent biological utility compared to the sulfanyl-based parent compound .

Table 2: Sulfur Group Impact on Properties

Compound Sulfur Group Key Applications pKa (Predicted)
This compound Sulfanyl (S) Organic synthesis Not reported
Difluoromethylsulfanyl analog CF₂S Antiviral/anticancer Not reported
Sulfonamide analog SO₂-NH Antibacterial -3.63

Nitrophenyl Positional Isomerism

  • It is a plasticizer but inhibits radical polymerization due to nitro group reactivity, limiting its use in photocurable polymers .
  • 2-(N-Naphthalenyltetrazolylthio)-N-(2-Nitrophenyl)Acetamide :
    Replaces the ester with an acetamide and introduces a tetrazolylthio group. This structural shift confers HIV inhibitory activity, highlighting the importance of the amide linkage in biological targeting .

Table 3: Nitrophenyl Position and Functional Group Effects

Compound Functional Group Key Property Application
This compound Ester Hydrolytic reactivity Synthesis intermediates
NPOE Ether Polymerization inhibition Plasticizer
Tetrazolylthio-acetamide Amide HIV inhibition Pharmaceuticals

Material Science

The inhibitory effect of 2-nitrophenyl groups on radical polymerization () suggests caution when using this compound in photopolymerizable systems. Alternatives like trifluoromethylphenyl ethers may be preferred for membrane plasticizers .

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